4-(N-Boc-N-methylamino)cyclohexanol
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Overview
Description
4-(N-Boc-N-methylamino)cyclohexanol, also known as tert-butyl 4-hydroxycyclohexyl (methyl)carbamate, is a chemical compound with the molecular formula C12H23NO3 and a molecular weight of 229.32 g/mol . It is commonly used as a building block in organic synthesis and has applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of cyclohexanone with methylamine to form N-methylcyclohexylamine, which is then protected with Boc anhydride to yield the desired compound .
Industrial Production Methods
Industrial production methods for 4-(N-Boc-N-methylamino)cyclohexanol may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(N-Boc-N-methylamino)cyclohexanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The Boc group can be removed or substituted with other protecting groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (pyridinium chlorochromate) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and acids or bases for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclohexanone derivatives, while reduction can produce various cyclohexylamines .
Scientific Research Applications
4-(N-Boc-N-methylamino)cyclohexanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(N-Boc-N-methylamino)cyclohexanol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical reactions and cellular processes. The exact mechanism depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to 4-(N-Boc-N-methylamino)cyclohexanol include:
- N-Boc-cyclohexylamine
- N-Boc-methylamine
- Cyclohexanol derivatives
Uniqueness
This compound is unique due to its specific structure, which combines a cyclohexanol ring with a Boc-protected N-methylamino group. This combination provides distinct reactivity and properties, making it valuable for various synthetic and research applications .
Properties
IUPAC Name |
tert-butyl N-(4-hydroxycyclohexyl)-N-methylcarbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13(4)9-5-7-10(14)8-6-9/h9-10,14H,5-8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHKURDWYJBHPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCC(CC1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701148331 |
Source
|
Record name | Carbamic acid, N-(4-hydroxycyclohexyl)-N-methyl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701148331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256633-24-5 |
Source
|
Record name | Carbamic acid, N-(4-hydroxycyclohexyl)-N-methyl-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256633-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-(4-hydroxycyclohexyl)-N-methyl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701148331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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